Isopropyl sulfone

説明

Isopropyl sulfone is a useful research compound. Its molecular formula is C6H14O2S and its molecular weight is 150.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Isopropyl sulfone, a member of the sulfone family, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

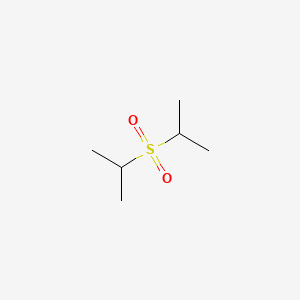

Chemical Structure and Properties

This compound (C3H8O2S) is characterized by its sulfonyl functional group, which contributes to its reactivity and biological activity. The general structure of sulfones can be represented as R-S(=O)(=O)-R', where R and R' denote organic groups. In the case of this compound, the isopropyl group (C3H7) is attached to the sulfonyl moiety.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound analogs demonstrate significant antiproliferative activity comparable to that of calcitriol, a natural hormone. This activity is particularly pronounced in certain cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Properties : Sulfones, including this compound, have been reported to possess anti-inflammatory effects. They inhibit various inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that sulfones exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests their potential use in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, it affects the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cancer cell proliferation .

- Cysteine Protease Inhibition : Some studies have highlighted the ability of sulfones to inhibit cysteine proteases, enzymes that are crucial for various cellular processes including apoptosis and inflammation. This inhibition can lead to reduced tumor growth and inflammation .

- Interaction with Receptors : this compound may interact with specific receptors involved in inflammatory responses and cell signaling, further contributing to its biological effects .

1. Antiproliferative Activity Assessment

A study evaluated the antiproliferative effects of this compound on murine keratinocyte cell cultures. Results indicated that this compound exhibited similar potency to calcitriol at low concentrations (10 nM), demonstrating its potential as an anticancer agent .

| Compound | Antiproliferative Activity (IC50) |

|---|---|

| Calcitriol | 10 nM |

| This compound | Similar to Calcitriol |

| Trifluoromethyl Sulfone | Twice as potent as Calcitriol |

2. Anti-inflammatory Efficacy

Another study investigated the anti-inflammatory properties of this compound in a model of acute inflammation. The results showed significant reduction in inflammatory markers compared to control groups, supporting its therapeutic potential in treating inflammatory conditions .

科学的研究の応用

The search results contain information about ethyl isopropyl sulfone, but not this compound. Therefore, this article will focus on the applications of ethyl this compound (EiPS) in electric double-layer capacitors (EDLCs), also known as supercapacitors, and lithium-ion batteries, based on the available search results.

Ethyl this compound (EiPS) as Electrolyte Solvent

High-Voltage EDLCs: EiPS is investigated as an electrolyte solvent for EDLCs, particularly for high-voltage applications . Traditional EDLCs have limitations in operating voltage and temperature ranges due to irreversible decomposition processes . EiPS helps maintain high operating voltages at elevated temperatures .

Properties of EiPS: EiPS possesses a higher boiling point than common solvents like propylene carbonate and acetonitrile . It also has comparable physicochemical properties, such as viscosity and dielectric constant, and exhibits low reactivity with water, leading to high electrochemical stability .

Performance: Studies have demonstrated the high electrochemical stability of EiPS, enabling EDLCs to operate at voltages up to 3.4 V . EiPS-based electrolytes display excellent thermal and electrochemical stability, retaining a high capacitance after floating tests for 500 hours at 60 and 80 °C . For example, a 68% retention was observed at 3.4 V at 60 °C . The decomposition products of EiPS may deposit on the electrode surface, forming a passivation layer that prevents further degradation .

Ionic Conductivity: The ionic conductivities of electrolytes with different sulfones were in the following order: SL > DMS > EMS > MSL > EiPS . The low conductivity of EiPS-based electrolyte could be attributed to its high viscosity . At high-salt concentration, the viscosity of the EiPS-based electrolyte was slightly higher than that of other sulfone-based electrolytes, despite the low viscosity of EiPS in low concentration region . This significant increase in viscosity is possibly because the large molecular size of EiPS .

Sulfones in Lithium-Ion Batteries

High-Voltage Electrolytes: Organic sulfone compounds have been used as high-voltage electrolytes for lithium-ion batteries . However, the complexity of synthesizing new sulfones has limited research . Research has been done to synthesize new sulfone compounds with various substituent groups and study the impact of the substituent group on the oxidation stability of sulfones . Electrochemical floating tests using a 5 V LiNi0.5Mn1.5O4 spinel cathode and density functional theory calculations showed that the cyclopentyl-substituted sulfone McPS suffered from oxidation instability, starting from 4.9 V versus Li+/Li, as observed by the large leakage currents .

Tables

Table 1: Properties of EiPS

| Property | Value |

|---|---|

| Boiling Point | Higher than propylene carbonate and acetonitrile |

| Viscosity | Comparable to propylene carbonate and acetonitrile |

| Dielectric Constant | Comparable to propylene carbonate and acetonitrile |

| Reactivity with Water | Low |

| Electrochemical Stability | High, allows operation of EDLCs at up to 3.4 V |

| Capacitance Retention | 68% at 3.4 V after 500 hours at 60 °C |

Table 2: Ionic Conductivities of Electrolytes with Different Sulfones

| Sulfone | Ionic Conductivity |

|---|---|

| SL | Highest |

| DMS | High |

| EMS | Moderate |

| MSL | Low |

| EiPS | Lowest |

特性

IUPAC Name |

2-propan-2-ylsulfonylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDULHUHNYHJYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208199 | |

| Record name | Isopropyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-50-6 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。